Spiro[1-benzoxepin-2(3H),2'(3'H)-furan]-7-ol, 4,4',5,5'-tetrahydro-
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Overview
Description
Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol, 4,4’,5,5’-tetrahydro-: is a complex organic compound characterized by its spirocyclic structure, which includes a benzoxepin and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol, 4,4’,5,5’-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol, 4,4’,5,5’-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol, 4,4’,5,5’-tetrahydro- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine
Its spirocyclic structure can interact with various biological targets, making it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol, 4,4’,5,5’-tetrahydro- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to certain enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol: A similar compound with slight structural variations.
Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol, 4,4’,5,5’-tetrahydro-: Another variant with different substituents.
Uniqueness
The uniqueness of Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol, 4,4’,5,5’-tetrahydro- lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
spiro[4,5-dihydro-3H-1-benzoxepine-2,2'-oxolane]-7-ol |
InChI |
InChI=1S/C13H16O3/c14-11-4-5-12-10(9-11)3-1-6-13(16-12)7-2-8-15-13/h4-5,9,14H,1-3,6-8H2 |
InChI Key |
TZVSXTUPPUIIRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)OC3(C1)CCCO3 |
Origin of Product |
United States |
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